molecular formula C19H15N3OS B11200122 N-phenyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-phenyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11200122
M. Wt: 333.4 g/mol
InChI Key: BPMHSFIHQPEWNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave-assisted Hantzsch thiazole synthesis conditions . The reaction is carried out in an aqueous medium, yielding substituted thiazole derivatives in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, scalable reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-phenyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit VEGFR2, a receptor involved in angiogenesis, thereby exerting its anticancer effects . The inhibition of VEGFR2 disrupts the blood supply to tumors, leading to reduced tumor growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide stands out due to its selective inhibition of VEGFR2 and its potential as a targeted anticancer agent. Its unique structure allows for specific interactions with molecular targets, making it a promising candidate for further development in cancer therapy.

Properties

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

IUPAC Name

N-phenyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C19H15N3OS/c23-18(20-15-9-5-2-6-10-15)11-16-13-24-19-21-17(12-22(16)19)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,20,23)

InChI Key

BPMHSFIHQPEWNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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